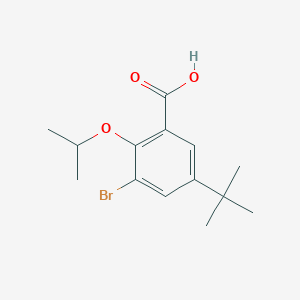
3-Bromo-5-(t-butyl)-2-isopropoxybenZoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid typically involves the bromination of 5-(tert-butyl)-2-isopropoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(tert-butyl)-2-isopropoxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 5-(tert-butyl)-2-isopropoxybenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and other functional groups on the benzene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-tert-butylbenzoic acid
- 2-Isopropoxybenzoic acid
- 5-tert-Butyl-2-isopropoxybenzoic acid
Comparison
3-Bromo-5-(tert-butyl)-2-isopropoxybenzoic acid is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the bromine atom makes it more reactive in substitution reactions, while the isopropoxy group can influence its solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C14H19BrO3 |
|---|---|
Peso molecular |
315.20 g/mol |
Nombre IUPAC |
3-bromo-5-tert-butyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H19BrO3/c1-8(2)18-12-10(13(16)17)6-9(7-11(12)15)14(3,4)5/h6-8H,1-5H3,(H,16,17) |
Clave InChI |
DHKFWBDCDVOSTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
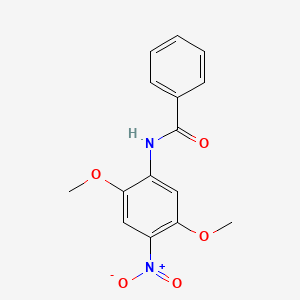
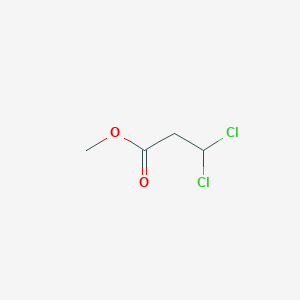

![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
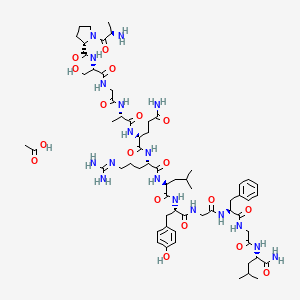
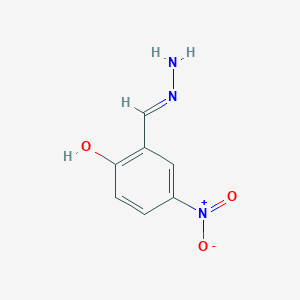

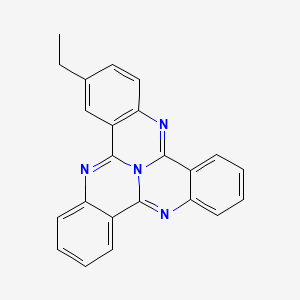
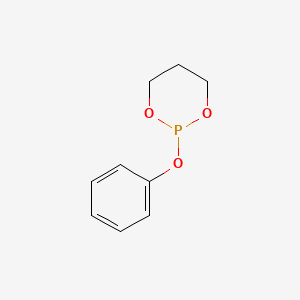
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

